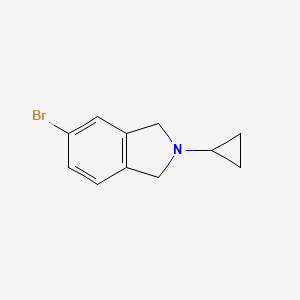
5-Bromo-2-cyclopropylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropylisoindoline is a chemical compound with the molecular formula C11H12BrN. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings. The presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylisoindoline typically involves the bromination of 2-cyclopropylisoindoline. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-cyclopropylisoindoline by removing the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-azido-2-cyclopropylisoindoline or 5-thiocyanato-2-cyclopropylisoindoline.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of 2-cyclopropylisoindoline.
Scientific Research Applications
5-Bromo-2-cyclopropylisoindoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylisoindoline involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets may vary depending on the specific application, but the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylisoindoline: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-2-cyclopropylisoindoline: Similar structure but with a chlorine atom instead of a bromine atom.
2-Cyclopropylisoindoline: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-cyclopropylisoindoline is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFOHQZQBXSFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)
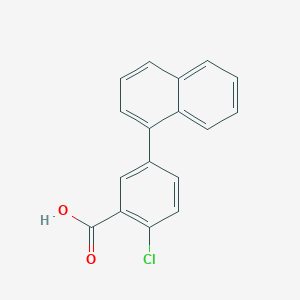
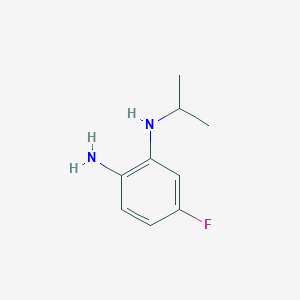

![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)
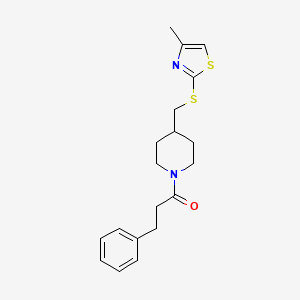
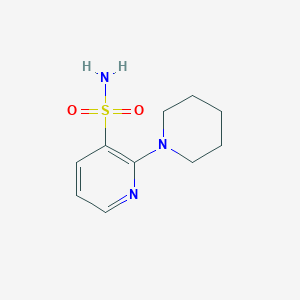
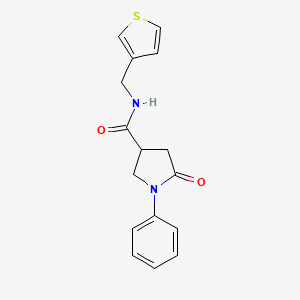
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)
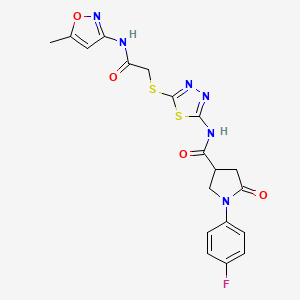
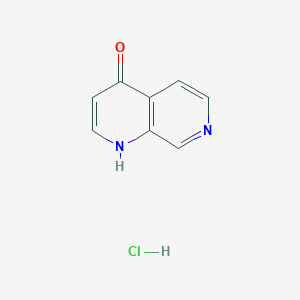
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2399770.png)
